methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate
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Overview
Description
Methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with a halogenated piperidine.
Formation of the Ester Group: The ester group can be formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Aniline derivatives, halogenated compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Anilino Derivatives: Compounds containing the anilino group, such as aniline and its derivatives, have comparable chemical properties.
Uniqueness
Methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-15-4-3-5-17(14-15)21-18(23)7-6-16-10-12-22(13-11-16)19(24)8-9-20(25)26-2/h3-5,14,16H,6-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEUTXYJKQUGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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